1-Biphenyl-4-yl-3-aza-bicyclo[3.1.0]hexane
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Overview
Description
1-Biphenyl-4-yl-3-aza-bicyclo[3.1.0]hexane is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[3.1.0]hexane family, which is known for its rigid and strained ring system. The presence of the biphenyl group and the aza-bicyclo moiety makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Biphenyl-4-yl-3-aza-bicyclo[3.1.0]hexane typically involves the cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction is catalyzed by palladium and provides a wide spectrum of 3-aza-bicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The major diastereoisomers can be easily isolated by chromatography on silica gel.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale cyclopropanation reactions using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Biphenyl-4-yl-3-aza-bicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Biphenyl-4-yl-3-aza-bicyclo[3.1.0]hexane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Biphenyl-4-yl-3-aza-bicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For instance, as a mu opioid receptor antagonist, it binds to the receptor and inhibits its activity, leading to analgesic effects . The compound’s bicyclic structure allows it to fit into the receptor’s binding site, blocking the action of endogenous opioids.
Comparison with Similar Compounds
Similar Compounds
3-Aza-bicyclo[3.1.0]hexane: Shares the bicyclic structure but lacks the biphenyl group.
Bicyclo[3.1.0]hexane: Similar bicyclic framework without the aza group.
Biphenyl derivatives: Compounds with the biphenyl group but different substituents.
Uniqueness
1-Biphenyl-4-yl-3-aza-bicyclo[3.1.0]hexane is unique due to the combination of the biphenyl group and the aza-bicyclo moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
86225-52-7 |
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Molecular Formula |
C17H17N |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-(4-phenylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C17H17N/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)17-10-16(17)11-18-12-17/h1-9,16,18H,10-12H2 |
InChI Key |
FKKPHPHBDNQCCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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